- Preparation of thiazolopyridine derivatives as GPR119 agonists for treatment of metabolic disorders, World Intellectual Property Organization, , ,
Cas no 934266-82-7 (5-Bromothiazolo5,4-bpyridin-2-amine)
934266-82-7 structure
Product Name:5-Bromothiazolo5,4-bpyridin-2-amine
Numero CAS:934266-82-7
MF:C6H4BrN3S
MW:230.08505821228
MDL:MFCD11846492
CID:837921
PubChem ID:45789977
Update Time:2024-10-26
5-Bromothiazolo5,4-bpyridin-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Bromothiazolo[5,4-b]pyridin-2-amine
- 2-AMINO-5-BROMOTHIAZOLO[5,4-B]PYRIDINE
- 5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
- 5-bromo-Thiazolo[5,4-b]pyridin-2-amine
- 5-bromo-thiazolo[5,4-b]pyridin-2-ylamine
- 5-Brom-thiazolo[5,4-b]pyridin-2-ylamin
- 5-bromo[1,3]thiazolo[5,4-b]pyridin-2-amine
- XYEWTFOCPLSOIC-UHFFFAOYSA-N
- 5843AC
- FCH1406292
- OR303064
- 5-bromothiazolo[5,4-b]pyridin-2-ylamine
- AX8158641
- AB0081073
- 5-bromo-thiazolo[5,4-b]pyridin
- 5-Bromothiazolo[5,4-b]pyridin-2-amine (ACI)
- CS-0038599
- 934266-82-7
- DTXSID20672142
- MFCD11846492
- 2-AMINO-5-BROMOTHIAZOLO[5 pound not4-B]PYRIDINE
- SS-4460
- J-507921
- AKOS015996856
- SCHEMBL799228
- 5-Bromothiazolo5,4-bpyridin-2-amine
-
- MDL: MFCD11846492
- Inchi: 1S/C6H4BrN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9)
- Chiave InChI: XYEWTFOCPLSOIC-UHFFFAOYSA-N
- Sorrisi: BrC1C=CC2=C(SC(N)=N2)N=1
Proprietà calcolate
- Massa esatta: 228.93100
- Massa monoisotopica: 228.93093g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 157
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 80
- XLogP3: 2.3
Proprietà sperimentali
- PSA: 80.04000
- LogP: 2.61720
5-Bromothiazolo5,4-bpyridin-2-amine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromothiazolo5,4-bpyridin-2-amine Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
5-Bromothiazolo5,4-bpyridin-2-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0038599-1g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 1g |
$73.0 | 2022-04-26 | ||
| ChemScence | CS-0038599-5g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 5g |
$256.0 | 2022-04-26 | ||
| ChemScence | CS-0038599-25g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 25g |
$872.0 | 2022-04-26 | ||
| Chemenu | CM174356-1g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM174356-5g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 95%+ | 5g |
$206 | 2024-07-19 | |
| Chemenu | CM174356-25g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 95%+ | 25g |
$1031 | 2024-07-19 | |
| Apollo Scientific | OR303064-250mg |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 98% | 250mg |
£20.00 | 2025-02-19 | |
| Apollo Scientific | OR303064-1g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 98% | 1g |
£30.00 | 2025-02-19 | |
| Apollo Scientific | OR303064-5g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 98% | 5g |
£148.00 | 2025-02-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A58750-1g |
5-Bromothiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 98% | 1g |
¥2452.0 | 2023-09-08 |
5-Bromothiazolo5,4-bpyridin-2-amine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Acetic acid ; 15 min, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; 15 min, rt; 3 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; 15 min, rt; 3 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Acetic acid ; -5 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; -15 °C; < 10 °C; 10 °C → rt; overnight, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; -15 °C; < 10 °C; 10 °C → rt; overnight, rt
Riferimento
- Preparation of thiazolopyridinylacetamide derivatives and analogs for use as PI3K and mTOR kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Acetic acid ; 0 °C; 0 °C → -5 °C; -5 °C; < 10 °C; 10 °C → 25 °C; 12 h, 25 °C
Riferimento
- Thiazolopyridine ring-linked triazole compound in preparation of Bcr-Ab1 tyrosine kinase inhibitor and antitumor drug and preparation method thereof, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 12 h, 25 °C
Riferimento
- Synthesis of fused azole heterocycles as AHR antagonists treating cancers, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Acetic acid ; cooled; 5 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; cooled; overnight, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; cooled; overnight, rt
Riferimento
- Preparation of benzothiazolpyrrolopyridine derivatives and analogs for use as necrosis inhibitors, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Acetic acid ; 15 min, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; 3 h, rt
1.3 Solvents: Water ; rt
1.2 Reagents: Bromine Solvents: Acetic acid ; 3 h, rt
1.3 Solvents: Water ; rt
Riferimento
- Arylazepine seven-membered ring-containing compound, its preparation method and application for preparing antitumor drug prodrug or intermediate, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 h, reflux; reflux → rt
1.2 pH 10
1.2 pH 10
Riferimento
- Pyridinylbenzothiazole-urea derivatives as phosphatidylinositol 3-kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Acetic acid ; 15 min, rt
1.2 Reagents: Acetic acid , Bromine Solvents: Acetic acid ; > 30 min, rt; 6 h, rt
1.2 Reagents: Acetic acid , Bromine Solvents: Acetic acid ; > 30 min, rt; 6 h, rt
Riferimento
- Preparation of heterocyclic compounds as Raf inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Acetic acid ; -5 °C; -5 °C → -15 °C
1.2 Reagents: Acetic acid , Bromine Solvents: Acetic acid ; -15 °C; 12 h, -15 °C → rt
1.2 Reagents: Acetic acid , Bromine Solvents: Acetic acid ; -15 °C; 12 h, -15 °C → rt
Riferimento
- Preparation of thiazolo[5,4-b]pyridine derivatives as apoptosis signal-regulating kinase 1 inhibitors, United States, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; rt; 15 h, rt
Riferimento
- Preparation of tricyclic PI3K inhibitor compounds and methods of use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 0 °C → -5 °C; < 10 °C; 10 °C → rt; overnight, rt
Riferimento
- Design, synthesis, and biological evaluation of triazole-based heteroaromatic derivatives as Bcr-Abl kinase inhibitors, European Journal of Medicinal Chemistry, 2022, 238,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; 30 min, 0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Water ; 20 min, 85 °C
1.2 Reagents: Water ; 20 min, 85 °C
Riferimento
- Preparation of Quinuclidine, 1-azabicyclo[2.2.1]heptane, 1-azabicyclo [3.2.1]octane, and 1-azabicyclo[3.2.2]nonane compounds as alpha-7 nicotinic acetylcholine receptor ligands, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; 1 h, cooled; overnight, 100 °C
Riferimento
- Preparation of N-heterocyclylurea derivatives as phosphatidyl inositol-3 kinase (PI3K) inhibitors, World Intellectual Property Organization, , ,
5-Bromothiazolo5,4-bpyridin-2-amine Raw materials
5-Bromothiazolo5,4-bpyridin-2-amine Preparation Products
5-Bromothiazolo5,4-bpyridin-2-amine Letteratura correlata
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
934266-82-7 (5-Bromothiazolo5,4-bpyridin-2-amine) Prodotti correlati
- 1822673-45-9(Thiazolo[5,4-b]pyridin-2-amine, 5-bromo-7-methyl-)
- 31784-70-0(thiazolo[5,4-b]pyridin-2-amine)
- 1160791-13-8(2-Amino-6-bromothiazolo5,4-bpyridine)
- 857969-66-5(Thiazolo[5,4-b]pyridine, 5-bromo-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso